molecular formula C14H18N2O3 B5820123 N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide

N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide

Cat. No.: B5820123
M. Wt: 262.30 g/mol
InChI Key: GDQDROXXTPBHEA-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane ring, a phenoxy group, and a carbohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide typically involves the reaction of 2,4-dimethylphenoxyacetic acid with cyclopropanecarbohydrazide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of N’-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbohydrazide moiety can be reduced to form hydrazine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N’-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with cellular receptors or enzymes, while the carbohydrazide moiety can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(2,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
  • N’-[2-(2,3-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide

Uniqueness

N’-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of the cyclopropane ring and carbohydrazide moiety also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-3-6-12(10(2)7-9)19-8-13(17)15-16-14(18)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQDROXXTPBHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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